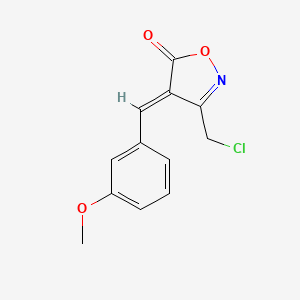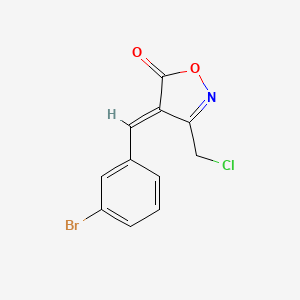
5-(diethoxymethyl)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "5-(diethoxymethyl)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one" is a chemical that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds that are known for their diverse range of biological activities and applications in medicinal chemistry. The presence of the diethoxymethyl group and a mercapto (thiol) group in the compound suggests potential reactivity and functionality that could be exploited in various chemical reactions and biological interactions.
Synthesis Analysis
The synthesis of imidazole derivatives can be complex, involving multiple steps and various reagents. While the provided papers do not directly describe the synthesis of the specific compound , they do offer insights into related synthetic methods. For example, the synthesis of 1-phenyl-4-formyl-5-hydroxy(mercapto)imidazoles involves the replacement of a chlorine atom with hydroxy and mercapto groups, which could be a relevant method for synthesizing similar compounds . Additionally, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates through domino reactions could provide a scaffold for creating highly functionalized imidazole derivatives .
Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms. The specific arrangement of substituents around the imidazole ring can significantly influence the compound's properties and reactivity. For instance, the structure of the Z isomer of 5-[(4-methoxyphenyl)methylene]imidazolidine-2,4-dione, a related compound, was determined to be planar except for the methoxy group, with specific bond lengths and angles that could be indicative of the behavior of similar molecules .
Chemical Reactions Analysis
Imidazole derivatives can participate in various chemical reactions due to their nucleophilic and electrophilic sites. The mercapto group, in particular, is known for its ability to form disulfide bonds, as seen in the inhibition of catechol O-methyltransferase by a mercapto-containing ligand . Additionally, the electrooxidative/Michael-type sequential reactions of dihydroxybenzenes with mercaptotetrazole to form tetrazolic thioethers suggest that similar electrochemical methods could be applied to synthesize or modify compounds like the one .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure and substituents. The mesoionic form of 1-phenyl-4-formyl-5-hydroxy(mercapto)imidazoles, associated with high acidities and a basic ring nitrogen atom, highlights the importance of tautomeric forms in determining the properties of these compounds . Furthermore, the ability of imidazole derivatives to penetrate biological barriers, as demonstrated by the central nervous system penetrability of a potent 5-HT3 receptor antagonist, is a significant property that could be relevant for the development of pharmaceuticals .
Scientific Research Applications
Synthesis and Structure Analysis
The compound is part of a class of chemicals that have been studied for their synthesis and structural properties. For instance, Kvitko, Khozeeva, and El'tsov (1979) researched the synthesis and structure of formyl derivatives of 1-phenyl-5-hydroxy(mercapto)-imidazoles, which are related to your compound of interest (Kvitko, Khozeeva, & El'tsov, 1979). Additionally, the work by Katner and Brown (1990) on the cyclization of aminopyridines to oxazolo and imidazo[4,5-c]pyridines using diethoxymethyl acetate further illuminates the chemical behavior and potential applications of related compounds (Katner & Brown, 1990).
Biological and Pharmaceutical Research
While excluding drug use, dosage, and side effects, there is still relevant research on the biological and pharmaceutical applications of related compounds. For example, Barskaia et al. (2015) synthesized analogs of the compound, exhibiting cytotoxicity against human lung carcinoma cells, indicating potential therapeutic applications in oncology (Barskaia et al., 2015). Baldaniya (2010) also investigated similar compounds for their antibacterial and antifungal activities, suggesting a role in combating infectious diseases (Baldaniya, 2010).
Chemical Properties and Applications
The compound's chemical properties, such as its mercapto group, are significant in various research contexts. For instance, Guseinov et al. (2020) focused on the recyclization of diethoxymethyl-substituted thiazolium salts, an area that could provide insights into the chemical reactivity and applications of your compound of interest (Guseinov et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(diethoxymethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-3-18-13(19-4-2)11-12(17)16(14(20)15-11)10-8-6-5-7-9-10/h5-9,11,13H,3-4H2,1-2H3,(H,15,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVZWVQEFIKRJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1C(=O)N(C(=S)N1)C2=CC=CC=C2)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(diethoxymethyl)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol](/img/structure/B1326936.png)
![2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide](/img/structure/B1326973.png)
![Butyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate](/img/structure/B1326975.png)








![[2-(Ethylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl] acetic acid](/img/structure/B1327007.png)